N1-cyclopropyl-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide
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Description
N1-cyclopropyl-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide, also known as CPOX, is a chemical compound that has gained attention in the scientific community due to its potential use as a pharmacological tool. CPOX is a small molecule that has been shown to have promising effects in various scientific research applications.
Scientific Research Applications
Reactivity and Catalytic Applications
Reactivity of Oxalamide-Based Carbene : The study explored the reactivity of an oxalamide-based carbene, demonstrating its ability to undergo cyclopropanation and interact with elemental selenium and rhodium complexes. This indicates oxalamide derivatives' potential in catalysis and organometallic chemistry M. Braun, W. Frank, C. Ganter, 2012.
Synthetic Approaches to Oxalamides : A novel one-pot synthetic approach for N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides demonstrates the versatility of oxalamide derivatives in synthesizing complex molecules, which could imply applications in designing novel compounds with specific biological or chemical properties V. Mamedov et al., 2016.
Chemical Stability and Fluorescence
- Chemical Stability and Fluorescence of Diamidocarbene : The unexpected chemical stability and intense fluorescence of the dimerization product of an oxalamide-based carbene suggest potential applications in materials science, including the development of new fluorescent materials or stable chemical intermediates for further reactions M. Braun, W. Frank, C. Ganter, 2012.
properties
IUPAC Name |
N'-cyclopropyl-N-[[3-(4-methylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O5S/c1-12-3-7-14(8-4-12)26(23,24)20-9-2-10-25-15(20)11-18-16(21)17(22)19-13-5-6-13/h3-4,7-8,13,15H,2,5-6,9-11H2,1H3,(H,18,21)(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEURYYBMECWFDS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCOC2CNC(=O)C(=O)NC3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-cyclopropyl-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide |
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